Methyl 2-(chloromethyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHNXNZBCPGVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Methyl Thiazole-5-carboxylate Derivatives
A widely reported method involves the direct chlorination of methyl thiazole-5-carboxylate derivatives using chlorinating agents. For example:
-
Reagents : Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., acetonitrile or dimethylformamide).
-
Conditions : Reactions proceed at 0–40°C for 12–72 hours under atmospheric pressure. Excess chlorinating agent (1.15–1.5 equivalents) ensures complete conversion.
-
Mechanism : Radical-initiated substitution replaces a methyl hydrogen with chlorine, forming the chloromethyl group. Dibenzoyl peroxide or azobis(isobutyronitrile) (AIBN) catalyzes this process.
Example :
Methyl 5-methylthiazole-2-carboxylate reacts with sulfuryl chloride at 10–15°C, yielding methyl 2-(chloromethyl)thiazole-5-carboxylate after 24 hours. The crude product is purified via vacuum distillation (66–70°C at 3 mbar).
Cyclization of Chlorinated Intermediates
Thiazole Ring Formation via Haloallyl Isothiocyanates
Patents describe synthesizing the thiazole core with pre-installed chloromethyl and carboxylate groups:
-
Starting Material : 2-Chloroallyl isothiocyanate (CAS: 76024-47-6) reacts with sulfuryl chloride in acetonitrile.
-
Conditions : The reaction occurs at -10–40°C, with a 1:1.4 molar ratio of isothiocyanate to chlorinating agent. The intermediate crystallizes as a hydrochloride salt, which is hydrolyzed with water to release the free base.
Key Advantage : This one-step method avoids multi-stage functionalization, reducing purification complexity.
Thiourea-Chloroacetone Cyclization
A peer-reviewed approach involves cyclizing thiourea derivatives with chloroacetone:
-
Reagents : Chloroacetone and methyl thiourea in ethyl acetate with triethylamine.
-
Conditions : Stirring at 25°C for 2 hours initiates cyclization, forming the thiazole ring. The methyl ester is introduced via subsequent esterification.
Functional Group Interconversion
Tosylate Displacement
A two-step method substitutes a tosylate group with chloride:
Oxidative Chlorination
Oxidizing agents like tert-butyl hydroperoxide (TBHP) facilitate chlorination in aqueous acidic media:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Chlorination | High scalability; minimal byproducts | Requires harsh chlorinating agents | 56–77% |
| Cyclization | Single-step synthesis; high purity | Specialized starting materials | 48–91% |
| Tosylate Displacement | Mild conditions; precise functionalization | Multi-step process; lower yields | 65–72% |
| Oxidative Chlorination | Eco-friendly (aqueous media) | Radical inhibitors required | 70–80% |
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance chlorination efficiency by stabilizing ionic intermediates.
-
Catalysts : AIBN or dibenzoyl peroxide accelerates radical-mediated chlorination, reducing reaction time by 30–50%.
-
Temperature Control : Maintaining 0–15°C minimizes side reactions like over-chlorination .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and reduced thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antibacterial and antifungal properties. Methyl 2-(chloromethyl)thiazole-5-carboxylate has been investigated primarily for its potential as an antimicrobial agent. Studies have shown that it can interfere with microbial metabolism, making it effective against various pathogens.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism of action involves disrupting the bacterial cell wall synthesis, leading to cell lysis.
Cancer Research
In recent studies, thiazole derivatives have been explored for their anticancer properties. This compound has shown promise in inhibiting specific cancer cell lines by inducing apoptosis through various pathways. Its ability to interact with biological macromolecules such as proteins and nucleic acids is crucial for understanding its therapeutic potential .
Case Study: Inhibition of HSET
A related compound was reported to inhibit HSET (KIFC1), a protein involved in centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death, highlighting the potential of thiazole derivatives in cancer therapy .
Agrochemical Applications
This compound's reactivity makes it suitable for developing agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to modify biological pathways in plants can enhance resistance to pests and diseases.
Synthesis of Agrochemical Derivatives
The compound can be synthesized through various methods, allowing for the modification of functional groups to tailor its activity against specific agricultural pests. For instance, substituting the chloromethyl group with other halogens can yield compounds with enhanced herbicidal properties .
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of methyl 2-(chloromethyl)thiazole-5-carboxylate with structurally analogous compounds.
Structural Variations and Substituent Effects
Key Observations :
- Reactivity : The chloromethyl group in the target compound enhances its utility in nucleophilic substitution reactions compared to brominated or phenyl-substituted analogs .
- Stability : Derivatives with electron-withdrawing groups (e.g., -CF₃ in ) exhibit greater thermal and chemical stability.
- Biological Activity: Phenyl- and halogen-substituted thiazoles (e.g., 6g ) show antiviral properties, while amino-substituted analogs (e.g., ) are explored for kinase inhibition.
Physicochemical Properties
Analysis :
Biological Activity
Methyl 2-(chloromethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its reactivity. The presence of a chloromethyl group enhances its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₆H₆ClN₁O₂S |
| Molecular Weight | 189.64 g/mol |
| Functional Groups | Chloromethyl, Carboxyl |
| Reactivity | High due to electrophilic chlorine |
The biological activity of this compound arises primarily from its ability to interact with various biological targets. The chloromethyl group can react with nucleophiles in proteins, leading to the inhibition of enzymatic functions. Additionally, the thiazole ring can engage in π-π stacking and hydrogen bonding, enhancing binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interfere with microbial metabolism, making it a candidate for developing new antimicrobial agents.
- In vitro Studies : Various studies have reported moderate antibacterial activity against specific bacterial strains, suggesting potential applications in treating infections.
- Toxicity Profile : While effective as an antimicrobial agent, the compound can cause acute toxicity, skin burns, and eye damage if ingested.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, highlighting its potential as a lead compound in drug development.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications in the thiazole ring could significantly impact biological activity. For instance, variations in substituents led to changes in potency against specific microbial targets .
- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and target proteins. These findings support the hypothesis that the compound acts through a competitive inhibition mechanism against certain enzymes .
Q & A
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Cl₂, 25°C, CuCl₂ | 87 | 99 | |
| Br₂, 40°C, no catalyst | 60 | 85 |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., chloromethyl at C2, ester at C5). For example, the chloromethyl group typically resonates at δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) .
- IR spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and C-Cl stretches (~600–700 cm⁻¹) .
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ for C₆H₅ClNO₂S: 190.98 m/z) .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity in thiazole derivatives?
Answer:
- Antiviral activity : Third-generation analogs with dihydroxypropylamide substituents show improved metabolic stability and therapeutic indices compared to parent compounds. For example, replacing the methyl ester with a methylthio group increases potency against flaviviruses by 10-fold .
- Anticancer activity : Derivatives with fluorophenyl or trifluoromethyl groups exhibit enhanced cytotoxicity via kinase inhibition. The chloromethyl group’s electrophilicity may facilitate covalent binding to target proteins .
Contradiction Note : While halogenation generally enhances bioactivity, excessive bulk (e.g., dibromomethyl groups) can reduce cell permeability, necessitating a balance between reactivity and steric effects .
Basic: How are hazardous byproducts (e.g., chloromethyl ethers) managed during synthesis?
Answer:
- Controlled storage : Chloromethyl intermediates are stored in sealed containers at ≤4°C to prevent hydrolysis or dimerization .
- Neutralization protocols : Quenching with aqueous NaHCO₃ or Na₂S₂O₃ minimizes residual Cl₂ or toxic ether byproducts .
- Ventilation : Reactions involving Cl₂ gas require fume hoods with scrubbers to capture volatile chlorinated compounds .
Advanced: How can computational modeling guide the design of this compound analogs?
Answer:
- Docking studies : Predict binding affinity to viral envelope proteins (e.g., yellow fever virus NS5) by simulating interactions between the chloromethyl group and cysteine residues .
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with antiviral IC₅₀ data. Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring improve activity .
- Metabolic stability prediction : Tools like MetaSite assess susceptibility to esterase hydrolysis, guiding ester-to-amide substitutions .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization : Use DMF/acetic acid (1:3) to remove polar impurities. Purity >99% is achievable .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) elutes the product while retaining halogenated byproducts .
Advanced: How should researchers address discrepancies in biological data across studies (e.g., antiviral vs. anticancer activity)?
Answer:
- Assay standardization : Validate cell lines (e.g., Vero vs. HepG2) and viral titers to ensure comparability. For example, cytotoxicity in cancer cells may arise from off-target effects not observed in antiviral assays .
- Mechanistic studies : Use knock-out models or protease assays to distinguish direct target engagement from nonspecific reactivity of the chloromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
